DROLOXIFENE CITRATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

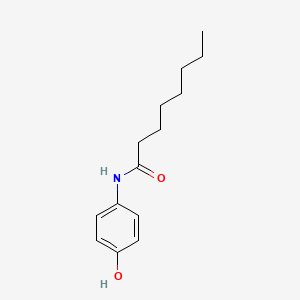

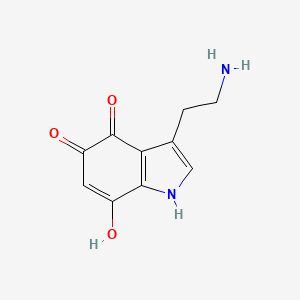

Droloxifene citrate is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group. It was initially developed for the treatment of breast cancer, osteoporosis, and cardiovascular disorders. Despite its potential, this compound was never marketed due to its lower efficacy compared to tamoxifen in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Droloxifene citrate can be synthesized through a multi-step process starting from methoxybenzene and phenylacetic acid. The synthesis involves the following steps :

Friedel-Crafts Acylation: Methoxybenzene reacts with phenylacetic acid in the presence of a Lewis acid catalyst.

Alkylation: The acylated product undergoes alkylation.

Demethylation: The methoxy group is removed.

Etherification: Formation of an ether linkage.

Grignard Addition: Addition of a Grignard reagent.

Elimination-Dehydration: Removal of water to form a double bond.

Configuration Conversion: Conversion to the desired isomer.

Citrate Formation: The final product is converted to its citrate salt.

The overall yield of this synthesis is approximately 14.7% .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for scale, yield, and cost-effectiveness. These methods often involve continuous flow processes and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Droloxifene citrate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can modify its phenolic groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on its aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles such as sodium hydroxide and ammonia are employed.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which can have varying biological activities.

Scientific Research Applications

Chemistry: Used as a model compound to study the behavior of SERMs.

Biology: Investigated for its effects on estrogen receptors and related pathways.

Medicine: Explored for its potential in treating breast cancer, osteoporosis, and cardiovascular diseases.

Mechanism of Action

Droloxifene citrate exerts its effects by binding to estrogen receptors, thereby modulating their activity. It has a higher affinity for estrogen receptors compared to tamoxifen and exhibits both estrogenic and anti-estrogenic effects depending on the tissue . The compound decreases luteinizing hormone and follicle-stimulating hormone levels, indicating its antigonadotropic activity, and increases sex hormone-binding globulin levels, showing its estrogenic activity in the liver .

Comparison with Similar Compounds

Droloxifene citrate is compared with other SERMs such as tamoxifen, raloxifene, and toremifene. While it shares structural similarities with these compounds, this compound has a unique profile:

Tamoxifen: This compound has a higher affinity for estrogen receptors and reduced partial estrogen agonistic activity.

Raloxifene: Both compounds are used for osteoporosis, but this compound has different pharmacokinetic properties.

Toremifene: Similar in structure, but this compound has distinct metabolic and receptor binding characteristics.

Similar Compounds

- Tamoxifen

- Raloxifene

- Toremifene

- Clomifene

- Ospemifene

- Bazedoxifene

- Lasofoxifene

This compound’s unique binding affinity and activity profile make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name |

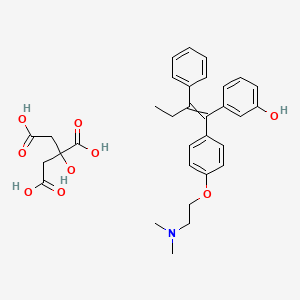

3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJXPMSTODOYNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B1210888.png)

![3-aminopropyl N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate](/img/structure/B1210893.png)

![Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-](/img/structure/B1210894.png)